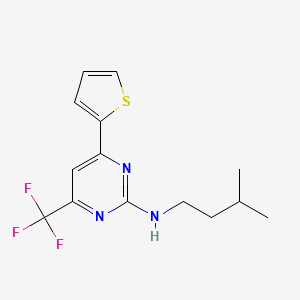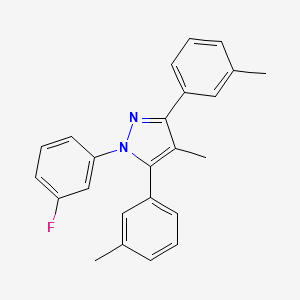![molecular formula C17H17F2N3 B14925009 4-(difluoromethyl)-6-(4-ethylphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14925009.png)
4-(difluoromethyl)-6-(4-ethylphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(difluoromethyl)-6-(4-ethylphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines This compound is characterized by the presence of a difluoromethyl group, an ethylphenyl group, and a dimethylpyrazolo structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethyl)-6-(4-ethylphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and subsequent functionalization. One common method involves the reaction of 4-ethylphenylhydrazine with 3,5-dimethylpyrazole-4-carboxaldehyde under acidic conditions to form the pyrazolo[3,4-b]pyridine core. The difluoromethyl group is then introduced using difluoromethylating agents such as chlorodifluoromethane (Freon-22) under palladium-catalyzed conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of cost-effective and readily available reagents, such as chlorodifluoromethane, is also crucial for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
4-(difluoromethyl)-6-(4-ethylphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with nucleophiles replacing the difluoromethyl group.
Aplicaciones Científicas De Investigación
4-(difluoromethyl)-6-(4-ethylphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals
Mecanismo De Acción
The mechanism of action of 4-(difluoromethyl)-6-(4-ethylphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, influencing cellular pathways and biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(trifluoromethyl)-6-(4-ethylphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
- 4-(methyl)-6-(4-ethylphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
Uniqueness
4-(difluoromethyl)-6-(4-ethylphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development .
Propiedades
Fórmula molecular |
C17H17F2N3 |
|---|---|
Peso molecular |
301.33 g/mol |
Nombre IUPAC |
4-(difluoromethyl)-6-(4-ethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C17H17F2N3/c1-4-11-5-7-12(8-6-11)14-9-13(16(18)19)15-10(2)21-22(3)17(15)20-14/h5-9,16H,4H2,1-3H3 |
Clave InChI |
QAXYWVVGPAPTMA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C2=NC3=C(C(=NN3C)C)C(=C2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholin-4-yl)methanone](/img/structure/B14924926.png)

![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B14924940.png)
![3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14924942.png)
![1-[2-(3,4-diethoxyphenyl)ethyl]-3-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B14924948.png)
![3-(4-fluorophenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14924964.png)
![1-benzyl-3,6-dimethyl-N-(3-methyl-1,2-oxazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14924965.png)
![N-(4-fluoro-2-methylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14924966.png)
![3-{[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14924968.png)
![methyl 5-{[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate](/img/structure/B14924983.png)
![3-bromo-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B14924990.png)
![5-cyclopropyl-N-[4-(1-ethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14924994.png)

![N-[3-chloro-4-(1H-imidazol-1-yl)phenyl]-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925005.png)
